molecular formula C8H19NO B2835306 (2S)-3-(Diethylamino)-2-methylpropan-1-ol CAS No. 2248209-20-1

(2S)-3-(Diethylamino)-2-methylpropan-1-ol

Cat. No. B2835306
CAS RN: 2248209-20-1
M. Wt: 145.246
InChI Key: HYVCZRSDLQOFKL-QMMMGPOBSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2S)-3-(Diethylamino)-2-methylpropan-1-ol” are not explicitly documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, this specific information for “(2S)-3-(Diethylamino)-2-methylpropan-1-ol” is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about “(2S)-3-(Diethylamino)-2-methylpropan-1-ol”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions in the study of a compound like “(2S)-3-(Diethylamino)-2-methylpropan-1-ol” could involve more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile .

properties

IUPAC Name

(2S)-3-(diethylamino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-9(5-2)6-8(3)7-10/h8,10H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCZRSDLQOFKL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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